(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methoxy group at position 6 and a methyl group at position 2. The benzamide moiety is further modified with a morpholinosulfonyl group at the para position, contributing to its unique electronic and steric properties. The (E)-configuration of the imine bond in the thiazole ring is critical for its structural stability and biological interactions.
Properties
IUPAC Name |
N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-22-17-8-5-15(27-2)13-18(17)29-20(22)21-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-28-12-10-23/h3-8,13H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZYZMYGCLGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
The benzothiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. For 6-methoxy-3-methyl substitution:
Procedure :
- Starting material : 4-Methoxy-2-methylaniline reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form a thioamide intermediate.
- Cyclization : The thioamide undergoes intramolecular cyclization using copper(I) iodide (CuI) as a catalyst and iodobenzene diacetate (PIDA) as an oxidant in acetonitrile at 80°C.
Reaction conditions :
Mechanistic insight :
Copper facilitates the 5-exo-dig cyclization, while PIDA promotes oxidative aromatization, ensuring high regioselectivity for the 6-methoxy-3-methyl substitution pattern.
Electrochemical Synthesis
Alternative methods employ electrochemical reactions to avoid stoichiometric oxidants. A protocol using tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) in dimethylformamide (DMF) at 20°C under constant current (14 mA) achieves comparable yields.
Advantages :
Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride
Sulfonation of Benzamide Derivatives
The morpholinosulfonyl group is introduced via a two-step process:
Step 1: Sulfonation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 0°C to form 4-chlorosulfonylbenzoic acid.
Step 2: Morpholine Substitution
The chlorosulfonyl intermediate undergoes NAS with morpholine in a solvent-free system, leveraging morpholine’s dual role as reactant and solvent.
Reaction conditions :
Key patent insight :
The absence of additional solvents or bases simplifies purification, with the product precipitating upon aqueous workup.
Step 3: Conversion to Benzoyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
Coupling of Benzothiazole and Benzamide Subunits
Amide Bond Formation
The benzothiazole amine reacts with 4-(morpholinosulfonyl)benzoyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C.
Conditions :
- Base: Et₃N (2 equiv)
- Solvent: DCM
- Yield: 80–88%
Stereoselectivity :
The (E)-configuration of the imine bond is favored due to steric hindrance between the 3-methyl group and benzamide moiety.
One-Pot Methodologies
Recent advances enable a one-pot synthesis by integrating cyclization and coupling steps. A representative protocol involves:
- Cyclization of 4-methoxy-2-methylaniline with CS₂/CuI/PIDA.
- Direct sulfonation and morpholine substitution without isolating intermediates.
- In-situ acyl chloride formation and coupling.
Yield : 70–75% (over three steps).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise synthesis | 4 | 65–70 | High purity, scalable | Lengthy purification steps |
| Electrochemical | 3 | 68–72 | Eco-friendly, metal-free | Specialized equipment needed |
| One-pot | 3 | 70–75 | Time-efficient, reduced waste | Lower intermediate control |
Challenges and Optimization Strategies
- Stereochemical control : The (E)-isomer predominates under kinetic conditions, but prolonged heating may lead to isomerization. Low temperatures (0–25°C) are critical during coupling.
- Morpholinosulfonyl stability : Acidic conditions during sulfonation risk morpholine ring opening. Buffered aqueous workups (pH 8–9) mitigate this.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the imine linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new organic materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown its ability to interact with various biological targets, making it a candidate for drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its unique structure allows it to modulate specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e)
Comparison with Target Compound :
- The methoxy group in the target compound may reduce metabolic degradation compared to acetylated derivatives like 8a .
Sulfonyl-Modified Analogues
4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives
EUROPEAN PATENT EP3348550A1 Derivatives
- Key Features : Benzothiazole scaffolds with trifluoromethyl and methoxyphenyl groups.
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Bioactivity: Patent claims antitumor efficacy, with the trifluoromethyl group enhancing metabolic stability compared to the target compound’s morpholinosulfonyl group .
Comparison with Target Compound :
Quantitative Analysis of Structural and Functional Differences
Table 1. Physicochemical and Spectroscopic Comparison
Table 2. Molecular Similarity Metrics (Tanimoto Index)
| Compound Pair | Tanimoto (MACCS) | Tanimoto (Morgan) | Functional Similarity |
|---|---|---|---|
| Target vs. 6 | 0.65 | 0.72 | Moderate |
| Target vs. 6e | 0.58 | 0.63 | Low |
| Target vs. EP3348550A1 Derivative | 0.71 | 0.68 | High (shared thiazole core) |
Mechanistic Insights from Bioactivity Clustering
Evidence from bioactivity profiling (NCI-60 dataset) indicates that compounds with Tanimoto indices >0.65 share similar protein targets, such as kinases and DNA topoisomerases . The target compound’s morpholinosulfonyl group may enhance binding to ATP-binding pockets in kinases, analogous to sulfonamide-containing inhibitors in EP3348550A1 .
Biological Activity
(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzo[d]thiazole moiety and a morpholinosulfonyl group, which are known to influence its biological interactions. The presence of these functional groups suggests potential for various therapeutic applications, including anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound can be approached through multicomponent reactions (MCRs). These methods allow for the efficient construction of complex molecules in a single step. The general synthetic route may involve:
- Formation of the Benzothiazole Core : Cyclization of appropriate starting materials.
- Amidation : Coupling with morpholinosulfonyl derivatives to form the final product.
Biological Activity
Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities:
- Anticancer Activity : Research has shown that derivatives with benzothiazole frameworks can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene) have demonstrated IC50 values in the low micromolar range against non-small cell lung carcinoma (NSCLC) cell lines, indicating strong potential as anticancer agents .
- Antimicrobial Properties : The benzo[d]thiazole moiety is associated with various antimicrobial activities. Compounds containing this structure have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]thiazole | Antimicrobial |
| Compound B | Benzofuran | Neuroprotective |
| Compound C | Carboxamide | Anticancer |
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activities and leading to diverse biological effects such as:
- Inhibition of enzyme activity.
- Modulation of receptor signaling pathways.
These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Case Studies
Recent studies have focused on the antiproliferative effects of related compounds against NSCLC cell lines. For example, a study reported that certain benzofuran derivatives exhibited IC50 values ranging from 1.48 to 47.02 µM against A549 and NCI-H23 cell lines, demonstrating the potential for high efficacy in cancer treatment .
Additionally, investigations into the apoptotic effects revealed that specific derivatives led to significant apoptosis in treated cells compared to controls, indicating a promising mechanism for anticancer activity .
Q & A
Q. Key Challenges :
- Low yields during cyclization due to side reactions.
- Steric hindrance during sulfonation requiring optimized temperature (e.g., 60–80°C) and solvent polarity (DMF or DCM) .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Focus
Methodological strategies include:
- Continuous Flow Reactors : Enhance mixing and heat transfer for cyclization steps, reducing reaction time by 30–50% .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or ethanol/water mixtures.
- Catalytic Systems : Use Pd/C or CuI to accelerate sulfonation, achieving yields up to 85% .
Q. Example Optimization Table :
| Step | Traditional Yield | Optimized Yield | Key Change |
|---|---|---|---|
| Cyclization | 45% | 68% | Flow reactor, 70°C |
| Sulfonation | 60% | 82% | CuI catalyst, DMF solvent |
Which analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : Confirms regiochemistry (e.g., methoxy group at C6 vs. C4) via ¹H and ¹³C shifts .
- HPLC-MS : Validates purity (>99%) and molecular weight (MW: 463.54 g/mol) .
- X-ray Crystallography : Resolves E/Z isomerism in the benzamide linkage .
How should researchers address contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in IC50 values (e.g., anti-HBV activity in HepG2.2.15 vs. HepG2.A64 cells) arise from:
- Assay Variability : Cell passage number, incubation time (48 vs. 72 hours).
- Structural Isomerism : E vs. Z configurations alter target binding .
Q. Mitigation Strategies :
- Standardize cell lines and assay protocols.
- Validate stereochemistry via circular dichroism (CD) or NOESY NMR .
How to design experiments to study structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Functional Group Modifications :
- Replace morpholinosulfonyl with piperazinyl or dimethylamino groups to assess solubility effects.
- Introduce halogens (F, Cl) at C6 to evaluate steric/electronic impacts .
- Biological Assays :
- Measure IC50 against kinase targets (e.g., EGFR, VEGFR) to map pharmacophore requirements.
Q. Example SAR Table :
| Derivative | Anti-HBV IC50 (µM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 1.99 | 0.12 |
| C6-Fluoro Analog | 2.45 | 0.09 |
| Morpholino → Piperazinyl | 3.10 | 0.25 |
What are the primary biological targets and mechanistic hypotheses?
Q. Basic Research Focus
- Targets : Viral polymerases (HBV), pro-inflammatory kinases (JAK2/STAT3) .
- Mechanism : Competitive inhibition via binding to ATP pockets or allosteric sites.
- Pathways : Disrupts viral replication (HBV DNA reduction by >90% at 10 µM) .
How to investigate the compound’s mechanism of action using biophysical methods?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) to purified HBV polymerase .
- Molecular Dynamics (MD) Simulations : Predict binding poses and residence times (e.g., interaction with Arg172 in the active site) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live HepG2 cells .
What strategies assess the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies :
- Oxidative Stress : Treat with H2O2 (0.3% v/v) to identify sulfoxide byproducts.
- pH Stability : Monitor degradation in buffers (pH 1–10) via LC-MS .
- Metabolic Stability : Incubate with liver microsomes to measure t1/2 (e.g., 45 minutes in human microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
